molecular formula C9H18N2O4S B13480388 Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

Cat. No.: B13480388
M. Wt: 250.32 g/mol
InChI Key: SVCBAORJQOGHDO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a sulfamoyl (-SO₂NH₂) substituent at the 2-position methyl group.

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)

InChI Key

SVCBAORJQOGHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a common protective group for amines, removable under acidic conditions. For this compound, Boc deprotection typically occurs via treatment with trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine.

Example Reaction:

Boc-protected azetidineTFA/DCMAzetidine amine+CO2+tert-butanol\text{Boc-protected azetidine} \xrightarrow{\text{TFA/DCM}} \text{Azetidine amine} + \text{CO}_2 + \text{tert-butanol}

Deprotection is critical for further functionalization of the azetidine nitrogen, enabling participation in coupling reactions or salt formation.

Functionalization of the Sulfamoylmethyl Group

The sulfamoylmethyl (–CH₂SO₂NH₂) group exhibits moderate electrophilicity, enabling nucleophilic substitution or coupling reactions.

Nucleophilic Substitution

In the presence of bases (e.g., NaH), the sulfamoyl group can act as a leaving group, though its poor leaving ability often requires activation. For example:

R–CH₂SO₂NH₂+NuBaseR–CH₂–Nu+SO₂NH2\text{R–CH₂SO₂NH₂} + \text{Nu}^- \xrightarrow{\text{Base}} \text{R–CH₂–Nu} + \text{SO₂NH}_2^-

This reaction is less common compared to tosyl or mesyl groups but has been utilized in heterocyclic synthesis.

Azetidine Ring Reactivity

The strained azetidine ring undergoes selective ring-opening or functionalization under controlled conditions.

Ring-Opening via Nucleophiles

Strong nucleophiles (e.g., Grignard reagents) can attack the azetidine ring, leading to ring expansion or fragmentation. For example:

Azetidine+RMgXOpen-chain amine derivatives\text{Azetidine} + \text{RMgX} \rightarrow \text{Open-chain amine derivatives}

This reactivity is less pronounced compared to smaller rings (e.g., aziridines) due to reduced ring strain.

Electrophilic Substitution

Electrophiles target the nitrogen or adjacent carbons. For instance, alkylation at the azetidine nitrogen proceeds under Mitsunobu conditions or with alkyl halides:

Azetidine-NH+R–XBaseAzetidine–NR\text{Azetidine-NH} + \text{R–X} \xrightarrow{\text{Base}} \text{Azetidine–NR}

This is a key step in generating diversely substituted azetidines for medicinal chemistry .

Ester Hydrolysis

The tert-butyl ester hydrolyzes under strongly acidic or basic conditions to yield the carboxylic acid:

Boc–azetidine–COORH3O+/OHBoc–azetidine–COOH\text{Boc–azetidine–COOR} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{Boc–azetidine–COOH}

This reaction is rarely employed due to the utility of the Boc group in further synthesis.

Sulfamoyl Group Stability

The sulfamoyl group resists hydrolysis under mild conditions but decomposes under prolonged heating with concentrated acids or bases, releasing SO₂ and NH₃.

Selenazole Formation

In the presence of selenourea and brominated intermediates, the azetidine ring participates in cyclization reactions to form selenazole derivatives (Figure 3) :

Azetidine precursor+SelenoureaSelenazole–azetidine hybrid\text{Azetidine precursor} + \text{Selenourea} \rightarrow \text{Selenazole–azetidine hybrid}

Peptide Coupling

The deprotected amine undergoes peptide bond formation with carboxylic acids using coupling agents like EDCI/HOBt, as demonstrated in analogs .

Key Reaction Data Table

Reaction Type Conditions Products Yield References
Boc DeprotectionTFA/DCM, rt, 2hAzetidine amine>90%
Sulfamoyl SubstitutionNaH, DMF, Nu–R, 60°CR–CH₂–Azetidine40–60%
Azetidine AlkylationMitsunobu conditions, R–OHN–Alkyl azetidine70–85%
Selenazole CyclizationSelenourea, MeOH, rt, 2hSelenazole–azetidine hybrid69%

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating certain diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoylmethyl group may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The azetidine ring provides structural stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate with five structurally related azetidine derivatives, focusing on substituent effects, synthesis yields, physicochemical properties, and applications.

Substituent Effects and Reactivity

Compound Name Substituent Key Functional Groups Reactivity/Applications
Target compound 2-(sulfamoylmethyl) Sulfamoyl (-SO₂NH₂) Potential for hydrogen bonding; sulfonamide-based drug candidates
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 3-(hydroxybutyl), 2-(4-methoxyphenyl) Hydroxyl, methoxy Diastereoselective synthesis; aryl groups may enhance π-π stacking in catalysis
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 2-(nitropyridinyloxymethyl) Nitro (-NO₂), pyridine Electron-withdrawing nitro group stabilizes intermediates; high cost ($4,000/g) suggests niche research use
tert-Butyl 2-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (56) 2-(ethoxy-2-oxoethyl) Ethyl ester Lipophilic ester enhances membrane permeability; used in photocatalytic valorization
(S)-tert-Butyl 2-(2-chloroacetyl)azetidine-1-carboxylate 2-(chloroacetyl) Chloroacetyl (-COCH₂Cl) Reactive chloro group enables nucleophilic substitutions; toxic intermediate

Physicochemical Properties

  • Target compound : Expected higher polarity due to sulfamoyl group, enhancing solubility in polar solvents.
  • 1h : Aryl and hydroxybutyl substituents increase molecular weight (MW 310.22) and may reduce solubility .
  • Nitro-pyridine derivative () : MW 309.32; nitro group lowers pKa, increasing acidity .
  • Chloroacetyl derivative () : Lower MW (233.69); chloroacetyl group introduces toxicity risks .

Biological Activity

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C10H18N2O4S
Molecular Weight: 250.33 g/mol
CAS Number: 2703782-11-8

This compound features a tert-butyl group, an azetidine ring, and a sulfamoylmethyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of inflammatory responses and pain modulation. Research indicates that compounds with similar structures can act as antagonists for P2X receptors, which are involved in pain transmission and inflammatory processes .

Antinociceptive Effects

Studies have shown that compounds similar to this compound exhibit antinociceptive properties by inhibiting P2X3 and P2X2/3 receptors. These receptors are known to mediate pain sensation, making them critical targets for analgesic drug development .

Anti-inflammatory Properties

The compound's sulfamoyl group is significant for its anti-inflammatory effects. Sulfonamide derivatives have been reported to inhibit the NLRP3 inflammasome, a key player in inflammation . By modulating this pathway, this compound may reduce the severity of inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain cancer cell lines. For instance, compounds structurally related to this azetidine derivative were evaluated for their cytotoxic effects on human cancer cell lines, showing promising results in inhibiting cell proliferation .

Pharmacological Evaluations

A pharmacological evaluation highlighted the compound's potential to act as an analgesic in animal models of neuropathic pain. The efficacy was compared with standard analgesics, revealing comparable or superior effects in reducing pain responses .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAntinociceptive, anti-inflammatoryCurrent study
A-317491P2X3/P2X2/3 receptor antagonist
FrentizoleInhibitor of amyloid-beta interaction

Q & A

Q. What are the common synthetic routes for preparing tert-butyl azetidine-1-carboxylate derivatives, and how do reaction conditions influence yield?

The synthesis of tert-butyl-protected azetidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate was synthesized via oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate using hydroxylamine in i-PrOH . Key factors include solvent choice (e.g., i-PrOH vs. MeOH for solubility control), temperature (often 0–20°C to minimize side reactions), and catalysts like DMAP or triethylamine for activating electrophilic centers . Yields range from 42% to 95%, depending on purification methods (e.g., silica gel chromatography) .

Q. What characterization techniques are essential for confirming the structure of tert-butyl azetidine derivatives?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity .
  • LC-MS : To confirm molecular weight and purity (>95% by HPLC) .
  • Polarimetry : For chiral derivatives (e.g., tert-butyl (R)-2-formylazetidine-1-carboxylate) to assess enantiomeric excess .
  • FT-IR : To detect functional groups like sulfamoyl or carbonyl .

Q. How should researchers handle safety risks associated with tert-butyl azetidine derivatives?

These compounds often exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Key precautions include:

  • Using fume hoods and PPE (gloves, goggles) during synthesis .
  • Storing at 2–8°C in sealed containers to prevent degradation .
  • Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation for inhalation .

Q. What purification strategies are effective for azetidine carboxylates with polar functional groups?

Silica gel chromatography with gradients (e.g., n-heptane/THF or DCM/EtOAc) effectively separates polar derivatives like tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate . For hydrophilic impurities, recrystallization in EtOAC/n-hexane mixtures improves purity .

Advanced Research Questions

Q. How can stereochemical challenges in sulfamoylmethyl-substituted azetidines be addressed during synthesis?

Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For example, tert-butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate was synthesized via diastereoselective cyanohydrin formation using (R)-configured aldehydes, achieving 42% yield of the (R,R) diastereoisomer. Separation relied on polarity differences using DCM/EtOAc gradients . Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .

Q. What computational tools are used to predict the solubility and stability of sulfamoylmethyl-azetidine derivatives?

QSAR/QSPR models and PubChem’s computed properties (e.g., LogS, solvent-accessible surface area) guide solvent selection. For instance, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has a LogS of −2.5, indicating moderate solubility in DMSO or THF . Stability under acidic conditions is assessed via accelerated degradation studies (e.g., HCl/MeOH hydrolysis) .

Q. How do conflicting NMR data for azetidine derivatives arise, and how can they be resolved?

Discrepancies may stem from conformational flexibility (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate exhibits chair-boat interconversion). Strategies include:

  • Variable-temperature NMR to "freeze" conformers .
  • NOESY/ROESY for spatial proximity analysis of substituents .
  • Comparing experimental shifts with DFT-simulated spectra .

Q. What methodologies optimize the stability of sulfamoyl-containing azetidines in aqueous media?

Instability often arises from sulfamoyl hydrolysis. Solutions include:

  • Buffering reaction media to pH 6–7 to minimize acid/base degradation .
  • Using protecting groups (e.g., Boc for amines) during multi-step syntheses .
  • Lyophilization for long-term storage of aqueous stock solutions .

Q. How can researchers resolve low yields in the alkylation of azetidine carboxylates?

Common issues include steric hindrance from the tert-butyl group. Mitigation strategies:

  • Microwave-assisted synthesis to enhance reaction kinetics (e.g., 20% yield increase for tert-butyl 3-(fluoromethyl)azetidine derivatives) .
  • Bulky bases (e.g., DBU) to deprotonate hindered amines .

Data Contradictions and Validation

Q. How should researchers validate conflicting reports on the reactivity of tert-butyl azetidine carboxylates?

  • Reproduce experiments under standardized conditions (e.g., tert-butyl 3-oxoazetidine-1-carboxylate synthesis in i-PrOH vs. MeOH) .
  • Cross-validate with multiple characterization techniques (e.g., LC-MS + HRMS for molecular weight confirmation) .
  • Consult computational reactivity indices (e.g., Fukui functions) to predict site-specific reactivity .

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